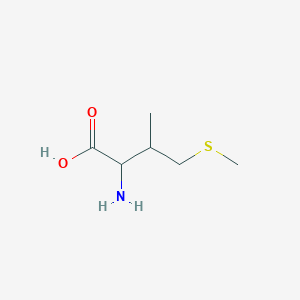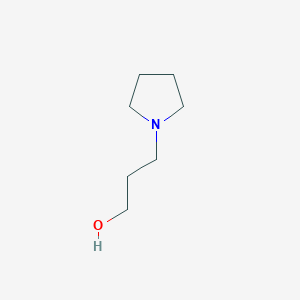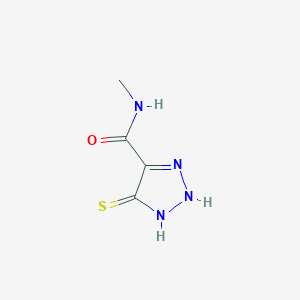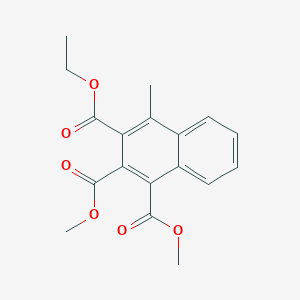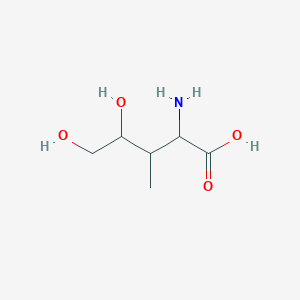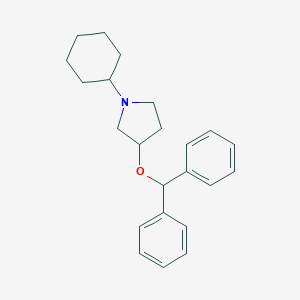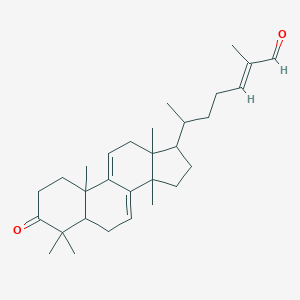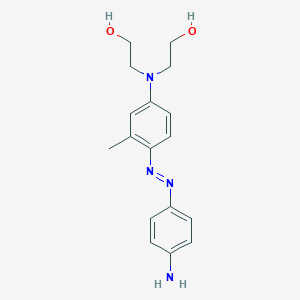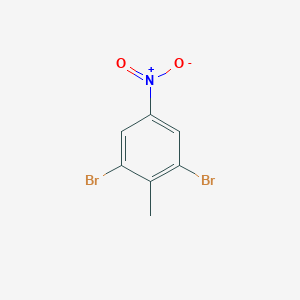
2,6-Dibromo-4-nitrotoluene
Übersicht
Beschreibung
2,6-Dibromo-4-nitrotoluene is an organic compound with the chemical formula C7H5Br2NO2 . It is a pale yellow crystalline solid. The compound belongs to the class of nitroaromatic compounds and contains both bromine and nitro functional groups. Its molecular weight is approximately 294.94 g/mol .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-nitrotoluene involves the bromination of 4-nitrotoluene . Bromine is introduced at the 2 and 6 positions of the toluene ring. The reaction typically occurs under acidic conditions, using a brominating agent such as N-bromosuccinimide (NBS) . The resulting product is then isolated and purified .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-nitrotoluene consists of a benzene ring substituted with two bromine atoms and a nitro group. The ortho (2,6) positions relative to the methyl group are brominated. The compound’s three-dimensional arrangement can be visualized using computational methods or X-ray crystallography .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Use in Chemical Synthesis
Field
Application
2,6-Dibromo-4-nitrotoluene is used as a reagent in organic synthesis .
Method
The specific method of application would depend on the reaction being performed. Generally, it would be used in stoichiometric amounts relative to the other reactants .
Results
The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
Use in Dye Synthesis
Field
Application
2,6-Dibromo-4-nitrotoluene is used in the synthesis of azo disperse dyes .
Method
An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline, an important intermediate in the synthesis of azo disperse dyes, from 4-nitroaniline using 2:1 bromide–bromate salts under an aqueous acidic medium at ambient conditions has been developed .
Results
The process results in the formation of 2,6-dibromo-4-nitroaniline, which can then be used to synthesize azo disperse dyes .
Use in the Synthesis of Tyrian Purple
Application
2,6-Dibromo-4-nitrotoluene is used in the synthesis of Tyrian Purple .
Method
The synthesis of Tyrian Purple relies on 4-bromo-2-nitrobenzaldehyde as the key intermediate, which is prepared via 4-bromo-2-nitrotoluene .
Results
The process results in the formation of Tyrian Purple, a purple-red dye .
Eigenschaften
IUPAC Name |
1,3-dibromo-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDQAFSQPJJIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426763 | |
| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-nitrotoluene | |
CAS RN |
110127-07-6 | |
| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



